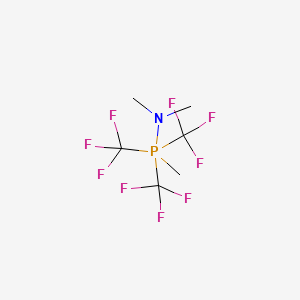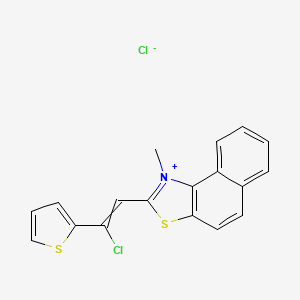
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride is a complex organic compound with the molecular formula C18H13ClNS2+. This compound is known for its unique structure, which includes a naphtho-thiazolium core with a chloro-thienyl ethenyl side chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethanone (desyl chloride) or 2-chloro-1-phenylethanone derivatives with key intermediates using sodium hydride (NaH) as a base and acetonitrile as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride include other thiazolium derivatives and compounds with similar structural motifs. These compounds may have different functional groups or side chains, leading to variations in their chemical and biological properties. The uniqueness of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-
Propiedades
Número CAS |
63815-77-0 |
|---|---|
Fórmula molecular |
C18H13Cl2NS2 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
2-(2-chloro-2-thiophen-2-ylethenyl)-1-methylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C18H13ClNS2.ClH/c1-20-17(11-14(19)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)20;/h2-11H,1H3;1H/q+1;/p-1 |
Clave InChI |
WIYVCYBFFWFZMS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C4=CC=CS4)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


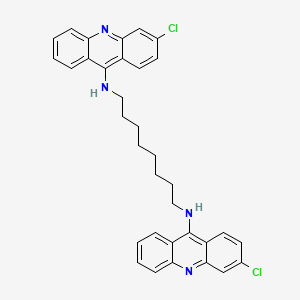

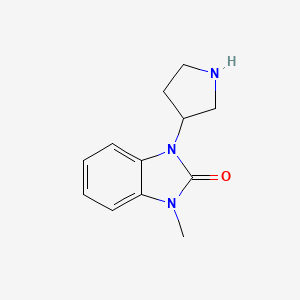
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
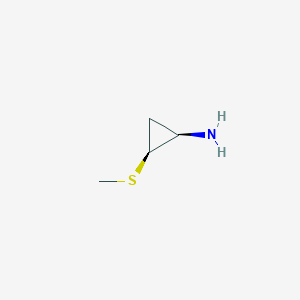
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)
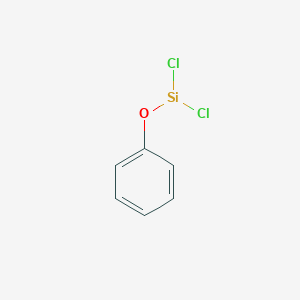
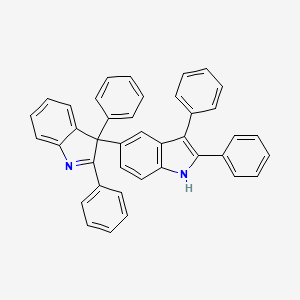
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)

